Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-, is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of a trifluoromethyl group enhances its chemical properties, making it a compound of interest in various scientific fields, particularly medicinal chemistry and materials science. This compound is cataloged under the CAS number 1238893-96-3 and is recognized for its potential applications in drug development and as an advanced material component.
This compound is classified as a trifluoromethylbenzene derivative due to the presence of the trifluoromethyl group attached to a benzene ring. Its unique structure allows it to partake in diverse chemical reactions, making it valuable for research and industrial applications. The oxazole ring itself contributes to its reactivity and biological activity, which is critical for its use in pharmaceuticals and agrochemicals.
The synthesis of Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- typically involves cyclization reactions of suitable precursors. One common synthetic route includes:
Industrial-scale production may utilize continuous flow processes to improve efficiency and reduce environmental impact by optimizing reaction conditions and utilizing advanced catalysts.
The molecular structure of Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- can be described as follows:
The structural uniqueness arises from the combination of halogen (chlorine) and trifluoromethyl groups, which influence its electronic properties significantly.
Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- is capable of undergoing various chemical reactions:
The outcomes of these reactions depend heavily on the specific reagents and conditions utilized.
The mechanism of action for compounds like Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- typically involves interactions with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside a biological system, the compound may inhibit specific enzymatic pathways or modulate receptor activities, leading to desired pharmacological effects.
Research indicates that such compounds can exhibit antimicrobial properties, making them candidates for drug development aimed at treating infections . Understanding these mechanisms is crucial for optimizing their efficacy in therapeutic applications.
These properties dictate its handling requirements in laboratory settings and potential industrial applications .
Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- has several scientific applications:
The oxazole core in 2-chloro-5-[4-(trifluoromethyl)phenyl]oxazole is primarily constructed through van Leusen oxazole synthesis or Robinson-Gabriel cyclization. The van Leusen method employs tosylmethyl isocyanide (TosMIC) and aryl aldehydes under basic conditions. When applied to p-trifluoromethylbenzaldehyde, this reaction yields 5-[4-(trifluoromethyl)phenyl]oxazole as a key intermediate. This approach benefits from high regioselectivity at C-5, operational simplicity, and compatibility with aromatic aldehydes bearing electron-withdrawing groups like –CF₃ [1] [3].
The Robinson-Gabriel method involves cyclodehydration of α-acylamino ketones using agents like P₂O₅ or POCl₃. For chlorinated derivatives, this requires subsequent regioselective halogenation at C-2, which introduces challenges in controlling positional selectivity. A modified one-pot approach uses α-halo ketones with primary amides, enabling simultaneous oxazole ring formation and C-2 chlorination, though competing side reactions can reduce yields [5] [8].
Table 1: Comparison of Cyclization Methods for Oxazole Core Synthesis
Method | Reagents | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
van Leusen | TosMIC, K₂CO₃, MeOH (reflux) | 70–85% | Direct C-5 functionalization, broad scope | Limited to 5-substituted oxazoles |
Robinson-Gabriel | α-Acylamino ketone, P₂O₅ | 50–75% | Access to 2,5-disubstituted oxazoles | Requires separate chlorination step |
α-Halo Ketone Cyclization | Bromoacetone, benzamide, K₂CO₃ | 60–78% | Simultaneous ring closure and C-2 halogenation | Competing over-halogenation |
Suzuki-Miyaura coupling is pivotal for installing the 4-(trifluoromethyl)phenyl group at C-5 of preformed 2-chlorooxazole intermediates. This method employs 4-(trifluoromethyl)phenylboronic acid and catalytic Pd(0) systems. Key studies demonstrate that electron-deficient oxazole substrates (e.g., 2-chloro-5-bromooxazole) undergo coupling at C-5 with yields exceeding 80% when using Pd(OAc)₂/CyPAd-DalPhos catalysts [4] [7].
An alternative strategy leverages direct C–H arylation of oxazoles, bypassing pre-halogenation. Pd-catalyzed coupling with aryl bromides/triflates achieves C-5 arylation in polar solvents like DMF. For 4-(trifluoromethyl)phenyl triflate, this method affords regioselective attachment without protecting-group manipulations, though competing C-2 arylation remains a concern in nonpolar media [1] [4].
Table 2: Palladium-Catalyzed Coupling Approaches for Aryl Functionalization
Substrate | Catalyst System | Solvent | Temperature | Yield | Regioselectivity |
---|---|---|---|---|---|
2-Chloro-5-bromooxazole | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80°C | 84% | C-5 exclusive |
Oxazole (C–H activation) | Pd(OAc)₂, CyPAd-DalPhos | DMF | 110°C | 76% | C-5:C-2 = 9:1 |
4-Triflyloxazole | Pd₂(dba)₃, tri(2-furyl)phosphine | Dioxane | 100°C | 81% | C-4 selective |
Arylboronic acids serve as robust coupling partners due to their stability, low toxicity, and commercial availability. For 2-chloro-5-[4-(trifluoromethyl)phenyl]oxazole synthesis, 4-(trifluoromethyl)phenylboronic acid is preferred over triflates or halides because of its tolerance toward electrophilic oxazole C-2 chlorine. The reaction proceeds via a transmetalation step where the aryl group transfers from boron to palladium, followed by reductive elimination to form the C–C bond [4] [6].
Optimization studies reveal that electron-deficient boronic acids (e.g., those with –CF₃ groups) require elevated temperatures (80–110°C) and aprotic solvents (toluene/acetonitrile) to suppress protodeboronation. Adding KOAc (4 equiv) as a base enhances kinetics by generating the "ate" complex [ArB(OR)₃]⁻, accelerating transmetalation. For sterically hindered systems, bulky phosphine ligands (e.g., SPhos) prevent undesired homocoupling [6].
Continuous flow reactors address challenges in exothermic oxazole functionalization steps, such as Suzuki couplings and chlorinations. Key advantages include:
Solvent screening in flow systems identifies acetonitrile as optimal for Suzuki couplings involving boronic acids, providing homogeneous mixing and high Pd catalyst stability. For chlorination steps, dichloroethane (DCE) in flow reactors at 50°C achieves complete conversion without tar formation. Heterogeneous catalysts like MCM-41-immobilized Au(I) facilitate [2+2+1] oxazole cyclization with >95% conversion and allow catalyst reuse for >8 cycles, reducing costs [1] [7].
Table 3: Continuous Flow vs. Batch Process Parameters
Parameter | Batch System | Continuous Flow | Improvement |
---|---|---|---|
Reaction Time | 4–12 hours | 10–30 minutes | 90% reduction |
Temperature Control | ±5°C (reflux) | ±0.5°C (Peltier-cooled) | Enhanced selectivity |
Catalyst Loading | 5–10 mol% | 1–2 mol% | 60–80% reduction |
Solvent Consumption | 20 mL/g substrate | 5 mL/g substrate | 75% reduction |
Byproduct Formation | 8–15% | <2% | Purity increase |
Regioselective C-2 chlorination remains problematic due to potential over-chlorination or electrophilic attack at C-4. Solutions include:
The trifluoromethyl group introduces steric and electronic challenges during cyclization or coupling. Its strong electron-withdrawing nature deactivates boronic acids in Suzuki reactions, requiring higher temperatures (110°C) and careful oxygen exclusion to maintain reagent integrity. Additionally, –CF₃ can promote ring-opening side reactions under acidic conditions (e.g., Fischer oxazole synthesis), limiting traditional methods. Modern approaches use protected cyanohydrins or flow-based systems to avoid decomposition [2] [6] [8].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2